molecular formula C12H21NO3 B1378955 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-49-7

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Cat. No. B1378955
M. Wt: 227.3 g/mol
InChI Key: JOQARDREEYWBHS-UHFFFAOYSA-N
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Description

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H21NO3 . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 227.15214353 g/mol .


Physical And Chemical Properties Analysis

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has a molecular weight of 227.30 g/mol . It has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis Methodologies

Research has developed efficient pathways for synthesizing pyrrole derivatives, including 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole, highlighting their significance in organic synthesis. For example, the oxidation of 2-silyloxypyrroles has been reported as a regiocontrolled method for synthesizing 5-hydroxy-3-pyrrolin-2-ones, indicating the versatility of pyrrole derivatives in synthetic chemistry (Boukouvalas et al., 2007). Similarly, the palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives showcases the application of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole in creating complex organic molecules (Gabriele et al., 2012).

Chemical Properties and Reactions

Understanding the chemical properties of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is crucial for its application in synthesis. Studies on its reactivity, such as selective bromination and reactions with nucleophiles, contribute to the development of novel compounds with potential biological activity (Sato, 1963). The exploration of cyclization reactions and the formation of cyclopenta[b]pyrroles through gold-catalyzed rearrangements also demonstrate the compound's utility in constructing complex molecular architectures (Mou et al., 2015).

Applications in Natural Product Synthesis

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole derivatives play a role in the synthesis of natural products and pharmacologically active compounds. For instance, partial reduction of pyrroles has been employed in the synthesis of omuralide, a natural product, highlighting the compound's relevance in the synthesis of bioactive molecules (Donohoe & Thomas, 2007).

properties

IUPAC Name

tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQARDREEYWBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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